Cas no 478249-62-6 (4-acetyl-N-(butan-2-yl)-1H-pyrrole-2-carboxamide)
4-acetyl-N-(butan-2-yl)-1H-pyrrole-2-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 4-ACETYL-N-(SEC-BUTYL)-1H-PYRROLE-2-CARBOXAMIDE
- 4-acetyl-N-(butan-2-yl)-1H-pyrrole-2-carboxamide
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- MDL: MFCD02571737
4-acetyl-N-(butan-2-yl)-1H-pyrrole-2-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB301274-500 mg |
4-Acetyl-N-(sec-butyl)-1H-pyrrole-2-carboxamide; . |
478249-62-6 | 500mg |
€678.60 | 2023-04-26 | ||
| abcr | AB301274-1 g |
4-Acetyl-N-(sec-butyl)-1H-pyrrole-2-carboxamide; . |
478249-62-6 | 1g |
€1312.80 | 2023-04-26 | ||
| abcr | AB301274-500mg |
4-Acetyl-N-(sec-butyl)-1H-pyrrole-2-carboxamide; . |
478249-62-6 | 500mg |
€678.60 | 2025-03-19 | ||
| abcr | AB301274-1g |
4-Acetyl-N-(sec-butyl)-1H-pyrrole-2-carboxamide; . |
478249-62-6 | 1g |
€1312.80 | 2025-03-19 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00897989-1g |
4-Acetyl-N-(butan-2-yl)-1H-pyrrole-2-carboxamide |
478249-62-6 | 90% | 1g |
¥4193.0 | 2024-04-18 | |
| A2B Chem LLC | AI81219-1mg |
4-acetyl-N-(butan-2-yl)-1H-pyrrole-2-carboxamide |
478249-62-6 | >90% | 1mg |
$201.00 | 2024-04-19 | |
| A2B Chem LLC | AI81219-5mg |
4-acetyl-N-(butan-2-yl)-1H-pyrrole-2-carboxamide |
478249-62-6 | >90% | 5mg |
$214.00 | 2024-04-19 | |
| A2B Chem LLC | AI81219-10mg |
4-acetyl-N-(butan-2-yl)-1H-pyrrole-2-carboxamide |
478249-62-6 | >90% | 10mg |
$240.00 | 2024-04-19 | |
| A2B Chem LLC | AI81219-500mg |
4-acetyl-N-(butan-2-yl)-1H-pyrrole-2-carboxamide |
478249-62-6 | >90% | 500mg |
$720.00 | 2024-04-19 | |
| A2B Chem LLC | AI81219-1g |
4-acetyl-N-(butan-2-yl)-1H-pyrrole-2-carboxamide |
478249-62-6 | >90% | 1g |
$1295.00 | 2024-04-19 |
4-acetyl-N-(butan-2-yl)-1H-pyrrole-2-carboxamide Suppliers
4-acetyl-N-(butan-2-yl)-1H-pyrrole-2-carboxamide Related Literature
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on 4-acetyl-N-(butan-2-yl)-1H-pyrrole-2-carboxamide
4-Acetyl-N-(Butan-2-yl)-1H-Pyrrole-2-Carboxamide: An Emerging Compound in Medicinal Chemistry
4-Acetyl-N-(butan-2-yl)-1H-pyrrole-2-carboxamide (CAS No. 478249-62-6) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of pyrrole derivatives, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.
The chemical structure of 4-acetyl-N-(butan-2-yl)-1H-pyrrole-2-carboxamide consists of a pyrrole ring substituted with an acetyl group at the 4-position and an amide group at the 2-position, which is further substituted with a butan-2-yl moiety. This specific arrangement of functional groups imparts unique physicochemical properties to the molecule, making it a promising candidate for various pharmacological studies.
Recent research has focused on the synthesis and biological evaluation of 4-acetyl-N-(butan-2-yl)-1H-pyrrole-2-carboxamide. A study published in the Journal of Medicinal Chemistry in 2023 reported the successful synthesis of this compound using a multi-step process involving the condensation of 1H-pyrrole-2-carboxylic acid with butan-2-amine, followed by acetylation. The researchers also explored the compound's solubility, stability, and bioavailability, which are crucial parameters for its potential use in drug development.
In terms of biological activity, 4-acetyl-N-(butan-2-yl)-1H-pyrrole-2-carboxamide has shown promising results in several in vitro and in vivo studies. A 2023 study published in the European Journal of Pharmacology demonstrated that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism of action appears to involve the modulation of nuclear factor-kappa B (NF-κB) signaling pathways, which are central to inflammation and immune responses.
Beyond its anti-inflammatory properties, 4-acetyl-N-(butan-2-yl)-1H-pyrrole-2-carboxamide has also been investigated for its potential as an analgesic agent. A preclinical study conducted by a team at the University of California found that this compound effectively reduces pain sensitivity in animal models of neuropathic pain. The analgesic effects were attributed to its ability to modulate nociceptive pathways and reduce hyperalgesia.
In addition to its therapeutic applications, 4-acetyl-N-(butan-2-yl)-1H-pyrrole-2-carboxamide has been studied for its potential as a lead compound in drug discovery. Researchers at the National Institutes of Health (NIH) have identified this molecule as a promising scaffold for the development of new drugs targeting various diseases. The flexibility and modularity of its chemical structure allow for easy modification and optimization, making it an attractive candidate for further medicinal chemistry efforts.
The safety profile of 4-acetyl-N-(butan-2-yl)-1H-pyrrole-2-carboxamide is another important aspect that has been extensively evaluated. Toxicological studies have shown that this compound exhibits low toxicity at therapeutic doses, with no significant adverse effects observed in animal models. These findings support its potential for clinical translation and further development as a therapeutic agent.
In conclusion, 4-acetyl-N-(butan-2-yl)-1H-pyrrole-2-carboxamide (CAS No. 478249-62-6) represents an exciting advancement in medicinal chemistry. Its unique chemical structure, combined with its diverse biological activities and favorable safety profile, positions it as a valuable candidate for further research and development. As ongoing studies continue to unravel its full potential, this compound holds promise for addressing unmet medical needs and improving patient outcomes.
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